- Enzymatic Polymerization and Characterization of New Poly(3-hydroxyalkanoate)s by a Bacterial Polymerase, Macromolecules, 2001, 34(20), 6889-6894

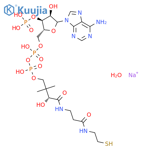

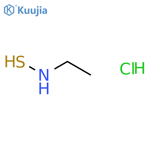

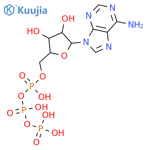

Cas no 21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate])

![Coenzyme A, S-[(3R)-3-hydroxybutanoate] structure](https://it.kuujia.com/scimg/cas/21804-29-5x500.png)

21804-29-5 structure

Nome del prodotto:Coenzyme A, S-[(3R)-3-hydroxybutanoate]

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Proprietà chimiche e fisiche

Nomi e identificatori

-

- R-(-)-3-Hydroxybutyryl-CoA , Rotation (-).

- D-β- Hydroxybutyryl-CoA

- D-3-Hydroxybutyryl-coenzyme A

- D-3-Hydroxybutyryl-CoA

- D-(-)-β-Hydroxybutyryl-coenzyme A

- D-(-)-β-Hydroxybutyryl-CoA

- (R)-3- Hydroxybutyryl CoA

- (R)-3-Hydroxy-butanoyl-CoA

- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)

- Coenzyme A, S-(3-hydroxybutanoate), (R)-

- Coenzyme A, S-[(3R)-3-hydroxybutanoate]

- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)

- (R)-3-Hydroxy-butanoyl-CoA

- (R)-3-Hydroxybutyryl CoA

- D-(-)-β-Hydroxybutyryl-CoA

- D-(-)-β-Hydroxybutyryl-coenzyme A

- D-3-Hydroxybutyryl-CoA

- D-3-Hydroxybutyryl-coenzyme A

- D-β-Hydroxybutyryl-CoA

- R-(-)-3-Hydroxybutyryl-CoA

- S-(3-hydroxybutyryl)-CoA

- (R)-3-hydroxybutanoyl-CoA

- 3-Hydroxybutanoyl-CoA

- S-(3-hydroxybutanoyl)-coenzyme A

- (S)-3-hydroxybutyroyl-CoA

- (3S)-3-hydroxybutanoyl-CoA

- S-(3-hydroxybutyryl)-coenzyme A

- (R)-3-hydroxybutanoyl-CoA(4-)

- beta-Hydroxybutyryl-coenzyme A

- beta-Hydroxybutyryl-coa

- Coenzyme A, S-(3-hydroxybutanoate)

- (3S)-hydroxybutanoyl-CoA

- L(+)-3-hydroxybutyroyl-CoA

- (S)-3-hydroxybutanoyl-CoA

- 3-Hydroxybutyryl-coa

- S-(3-hydroxybutanoyl)-CoA

- L(+)-beta-hydroxybutyroyl-CoA

- L-3-hydroxybutanoyl-CoA

- (3R)-3-Hydroxybutanoyl-CoA

- 3-Hydroxybutyryl-coenzyme A

- (S)-3-Hydroxybutyryl-CoA

- (3R)-hydroxybutanoyl-CoA

-

- Inchi: 1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,18-,19-,20+,24-/m1/s1

- Chiave InChI: QHHKKMYHDBRONY-WZZMXTMRSA-N

- Sorrisi: O[C@@H]1[C@@H]([C@H](O[C@@]1([H])N1C=NC2=C(N=CN=C12)N)COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@H](O)C)OP(O)(O)=O

Proprietà calcolate

- Massa esatta: 853.15198968g/mol

- Massa monoisotopica: 853.15198968g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 10

- Conta accettatore di obbligazioni idrogeno: 23

- Conta atomi pesanti: 54

- Conta legami ruotabili: 22

- Complessità: 1450

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 6

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 409Ų

- XLogP3: -5.9

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1R:C5H5N, S:CH2Cl2, 1 h, 0°C; 2 h, rt

1.2S:EtOH, 3 h, reflux

2.1R:NaBH4, S:EtOH, 2 h, rt

3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt

3.2S:CH2Cl2, rt

3.3R:HCl, S:H2O, S:CH2Cl2, rt

4.1S:H2O, S:MeCN, 3 h, rt, pH 8

1.2S:EtOH, 3 h, reflux

2.1R:NaBH4, S:EtOH, 2 h, rt

3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt

3.2S:CH2Cl2, rt

3.3R:HCl, S:H2O, S:CH2Cl2, rt

4.1S:H2O, S:MeCN, 3 h, rt, pH 8

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1R:HBr, R:Br2, S:H2O, 0°C

2.1R:KHCO3, 2.5 h, rt

3.1R:Et3N, R:ClCO2Et, S:Et2O

3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8

4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4

2.1R:KHCO3, 2.5 h, rt

3.1R:Et3N, R:ClCO2Et, S:Et2O

3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8

4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4

Riferimento

- Stereospecificity of the Reaction Catalyzed by Enoyl-CoA Hydratase, Journal of the American Chemical Society, 2000, 122(17), 3987-3994

Metodo di produzione 3

Condizioni di reazione

1.1R:Diimidazolyl ketone, S:THF, rt; 60-90 min, 0°C

1.2S:H2O, rt; 4 h, rt

1.2S:H2O, rt; 4 h, rt

Riferimento

- Stereospecific Formation of E- and Z-Disubstituted Double Bonds by Dehydratase Domains from Modules 1 and 2 of the Fostriecin Polyketide Synthase, Journal of the American Chemical Society, 2017, 139(40), 14322-14330

Metodo di produzione 4

Condizioni di reazione

1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

Riferimento

- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455

Metodo di produzione 5

Condizioni di reazione

1.1

2.1S:H2O, S:MeCN, 30°C, pH 7.5

2.2R:H3PO4, S:H2O

2.1S:H2O, S:MeCN, 30°C, pH 7.5

2.2R:H3PO4, S:H2O

Riferimento

- Chemo-Enzymatic Synthesis of Poly(lactate-co-(3-hydroxybutyrate)) by a Lactate-Polymerizing Enzyme, Macromolecules (Washington, 2009, 42(6), 1985-1989

Metodo di produzione 6

Condizioni di reazione

1.1

Riferimento

- New insights into activation and substrate recognition of polyhydroxyalkanoate synthase from Ralstonia eutropha, Applied Microbiology and Biotechnology, 2013, 97(3), 1175-1182

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Raw materials

- Cysteamine hydrochloride

- Adenosine 5'-Triphosphate

- Coenzyme A sodium salt hydrate

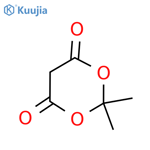

- 2,2-dimethyl-1,3-dioxane-4,6-dione

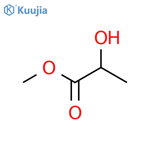

- (R)-3-Hydroxybutyric acid

- Methyl D-(+)-Lactate

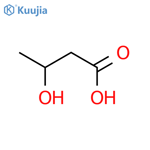

- 3-Hydroxybutanoic Acid

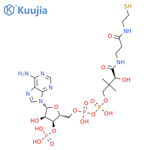

- Coenzyme A

- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Preparation Products

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Letteratura correlata

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate]) Prodotti correlati

- 1309981-67-6(2-Boc-5-Methoxyphenylboronic Acid)

- 1207023-83-3(2-(2,5-dimethylphenyl)-4-{[(2-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)

- 477870-58-9(4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate)

- 2640972-74-1(N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide)

- 1805470-49-8(1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-)

- 75010-39-8(Benzeneethanol, 3,4-dimethoxy-, 4-methylbenzenesulfonate)

- 2680624-00-2(Methyl 2-amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoate)

- 1807039-95-7(2,3-Difluoro-5-methoxybenzamide)

- 1195657-97-6(Ethyl(methoxy)amine hydrochloride)

- 2172493-27-3(2-2-cyclobutyl-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)

Fornitori consigliati

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Reagenti

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti